2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is an organic compound that features a unique combination of fluorine, methoxycarbonyl, and isonicotinic acid groups
Properties
IUPAC Name |
2-(2-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-11(15)10(6-9)12-7-8(13(17)18)4-5-16-12/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKHYIJFMLOFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688107 | |
| Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-45-5 | |
| Record name | 2-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluoro-5-methoxycarbonylphenylboronic acid, which is then subjected to Suzuki-Miyaura coupling with isonicotinic acid derivatives under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorine-substituted aromatic ring, potentially leading to defluorination.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Formation of 2-(2-carboxy-5-methoxycarbonylphenyl)isonicotinic acid.
Reduction: Formation of partially or fully reduced derivatives, depending on the reaction conditions.
Substitution: Formation of halogenated derivatives, such as 2-(2-fluoro-5-bromo-5-methoxycarbonylphenyl)isonicotinic acid.
Scientific Research Applications
2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine and methoxycarbonyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 2-Fluoro-5-methoxycarbonylphenylboronic acid
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-5-methylphenyl isocyanate
Comparison: 2-(2-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of both fluorine and isonicotinic acid groups, which confer distinct chemical and biological properties.
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